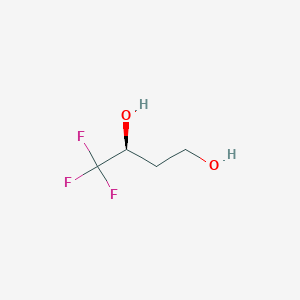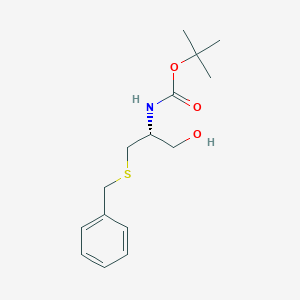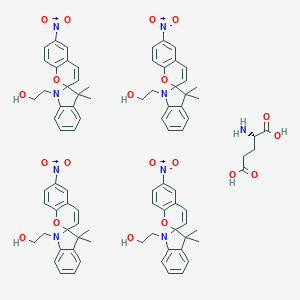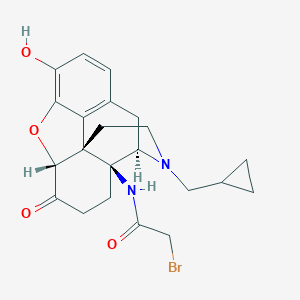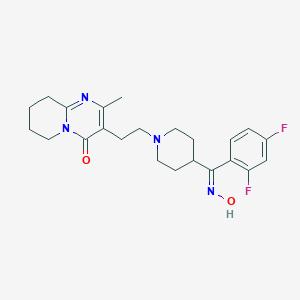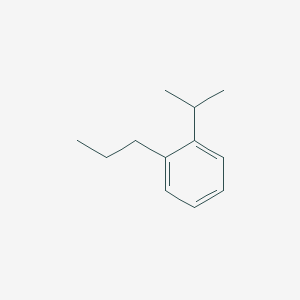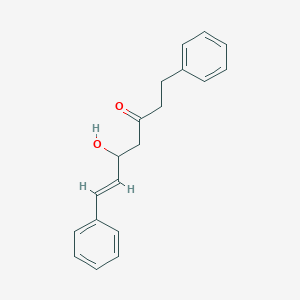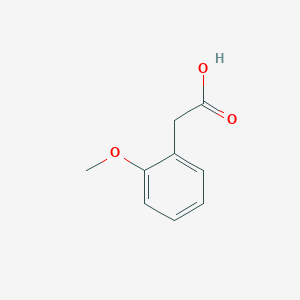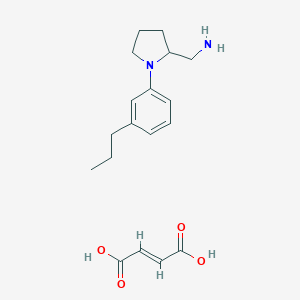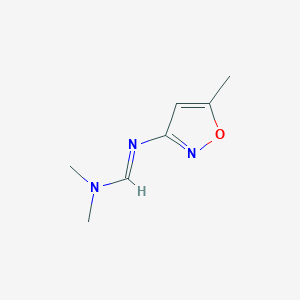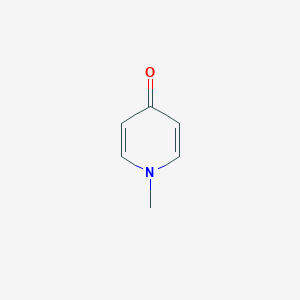
1-Methyl-4(1H)-pyridinone
説明
1-Methyl-4(1H)-pyridinone, also known as N-Methyl-4-pyridone-3-carboxamide (4PY) is a heterocyclic compound with a pyridine ring. It is an important intermediate in the synthesis of various chemicals and pharmaceuticals. This compound has been widely used in scientific research due to its unique properties and potential applications.
科学的研究の応用
Alzheimer's Therapy
1-Methyl-4(1H)-pyridinone derivatives have been explored for their potential in Alzheimer's therapy. The modification of the 3-hydroxy-4-pyridinone framework with structures mimicking amyloid imaging agents, combined with its intrinsic qualities as a metal chelator and antioxidant, shows promise in targeting metal-overloaded amyloid plaques in Alzheimer's disease. The pro-ligands derived from this compound have demonstrated abilities in antioxidant activity, reducing cytotoxicity, and interfering with metal ion-induced amyloid peptide aggregation, making them potential candidates for Alzheimer's treatment (Scott et al., 2011).
Analgesic and Anti-Inflammatory Activities
The synthesis of 4(1H)-pyridinone derivatives has led to the discovery of compounds with significant analgesic and anti-inflammatory properties. These derivatives, structurally designed using molecular hybridization strategies, have shown activities comparable to established drugs like aspirin and indomethacin, indicating their potential as pain relievers and anti-inflammatory agents (Oztürk et al., 2001).
Anti-HIV Agents
1-Methyl-4(1H)-pyridinone-based compounds have also been synthesized as potential anti-HIV agents. Studies on various derivatives have revealed potent HIV-1 reverse transcriptase inhibitory properties, suggesting their potential use in treating HIV infections (Guillemont et al., 2009).
Iron Chelation and Antimicrobial Properties
Modifications of 1-methyl-4(1H)-pyridinone have led to the development of iron chelators with antimicrobial activities. These chelators, featuring ether-derived substituents, have shown potential in the analytical determination of iron in water samples, and some have exhibited biostatic activity against a range of pathogenic bacteria (Moniz et al., 2019).
特性
IUPAC Name |
1-methylpyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-7-4-2-6(8)3-5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPBUQASUUMJKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219727 | |
| Record name | 1-Methyl-4(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4(1H)-pyridinone | |
CAS RN |
695-19-2 | |
| Record name | N-Methyl-4-pyridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-4(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYL-4-PYRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9CD9U6U11 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



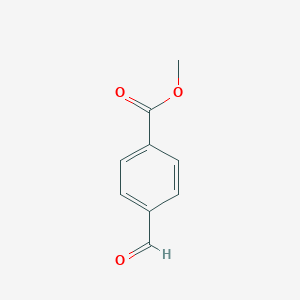
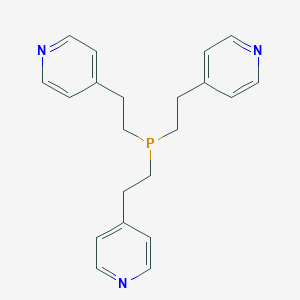
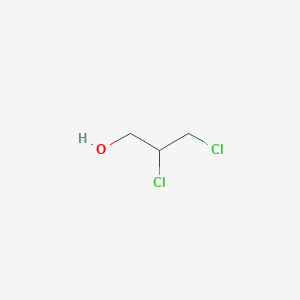
![3,4-Bis[(oxan-2-yl)oxy]benzaldehyde](/img/structure/B139627.png)
